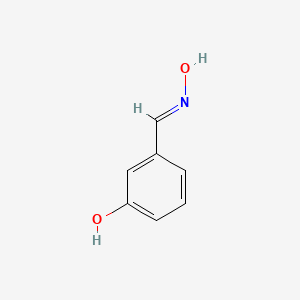

3-Hydroxybenzaldehyde oxime

Overview

Description

3-Hydroxybenzaldehyde oxime is a compound with the molecular formula C7H7NO2 . It is a derivative of benzaldehyde, which is a hydroxybenzaldehyde carrying a hydroxy substituent at position 3 . It is a precursor compound for phenolic compounds .

Synthesis Analysis

Oximes, including 3-Hydroxybenzaldehyde oxime, are commonly synthesized via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis

The molecular weight of 3-Hydroxybenzaldehyde oxime is 137.14 g/mol . The IUPAC name is 3-[(E)-hydroxyiminomethyl]phenol . The InChI is InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ .Chemical Reactions Analysis

Oximes are known for their diverse reactivity modes, enabling their use in various methodologies, from cycloadditions to bioconjugation . They are also known for their reactivity towards photocatalysis .Physical And Chemical Properties Analysis

The computed properties of 3-Hydroxybenzaldehyde oxime include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The Exact Mass is 137.047678466 g/mol , and the Topological Polar Surface Area is 52.8 Ų .Scientific Research Applications

Organic Synthesis

3-Hydroxybenzaldehyde oxime, as an oxime ether, can serve as a versatile precursor in organic synthesis . The cyclization and metal-catalyzed cross-coupling reactions of oxime ethers have been highlighted in recent years . This makes it a valuable compound in the synthesis of complex organic molecules.

Dynamic Networks

Oxime chemistry, including 3-Hydroxybenzaldehyde oxime, has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties . These networks have potential applications in materials science and engineering.

Polymer Fabrication

The acid-catalyzed dynamic exchange of oximes, including 3-Hydroxybenzaldehyde oxime, has been investigated for the fabrication of cross-linked polymeric materials . Oxime-based polymers can be reprocessed under acid catalysis while maintaining their structural integrity . This opens up new possibilities for recyclable and sustainable materials.

Metathesis Reactions

The mechanism of the acid-catalyzed dynamic exchange of oximes, such as 3-Hydroxybenzaldehyde oxime, has been proposed to follow a metathesis mechanism . This mechanism is supported by both experimental and computational studies , and it highlights the importance of the substituent effect on the exchange reaction kinetics .

Chemical Structure Analysis

3-Hydroxybenzaldehyde oxime can be used in chemical structure analysis due to its unique molecular structure . Its formula is C7H7NO2 and it has a molecular weight of 137.1360 . This makes it a useful compound in the field of analytical chemistry.

Precursor for Other Compounds

3-Hydroxybenzaldehyde, the parent compound of 3-Hydroxybenzaldehyde oxime, can be prepared from 3-nitrobenzaldehyde in a sequence of nitro group reduction, diazotization of the amine, and hydrolysis . This suggests that 3-Hydroxybenzaldehyde oxime could also serve as a precursor for other compounds in various chemical reactions.

Mechanism of Action

Target of Action

3-Hydroxybenzaldehyde oxime, like other oximes, primarily targets aldehydes and ketones . The compound interacts with these targets through a process known as nucleophilic addition , where the nitrogen atom in the oxime acts as a nucleophile .

Mode of Action

The mode of action of 3-Hydroxybenzaldehyde oxime involves the formation of a C=N bond with its target . This occurs through a reaction with the carbonyl group of aldehydes or ketones, resulting in the formation of an oxime . This process is essentially irreversible, leading to the dehydration of the adduct .

Biochemical Pathways

The primary biochemical pathway affected by 3-Hydroxybenzaldehyde oxime is the metabolism of aldehydes and ketones . By forming oximes, the compound alters the chemical structure of these metabolites, potentially affecting downstream biochemical processes .

Result of Action

The formation of oximes from aldehydes and ketones can have various molecular and cellular effects. For instance, the parent compound, 3-Hydroxybenzaldehyde, has been shown to exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . .

Action Environment

The action of 3-Hydroxybenzaldehyde oxime, like other chemical reactions, can be influenced by various environmental factors. These include pH , temperature , and the presence of catalysts . For instance, the formation of oximes is often catalyzed by acids . Additionally, the stability and efficacy of the compound could be affected by storage conditions, such as temperature and exposure to light.

Future Directions

Oximes, including 3-Hydroxybenzaldehyde oxime, are valuable synthetic building blocks with diverse biological and pharmacological applications . Their unique properties make them strong candidates for divergent reactivity . Future directions in the field of oxime research may focus on further exploring these properties and developing new methodologies based on oxime starting materials .

properties

IUPAC Name |

3-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEZCGOWIADGFY-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzaldehyde oxime | |

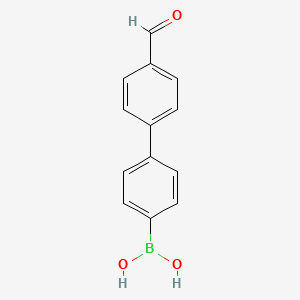

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

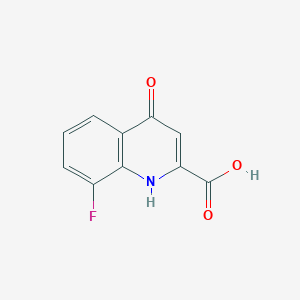

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-fluorophenyl)-4-(hydroxymethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3021418.png)